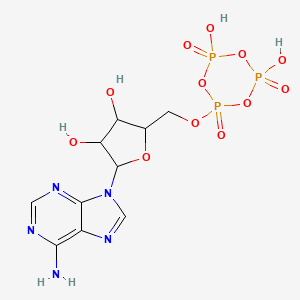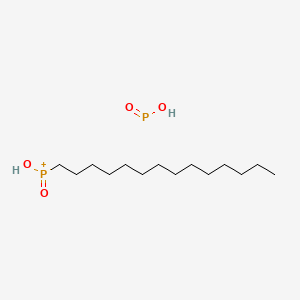
(1E,3R)-1-Iodo-1-penten-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,3R)-1-Iodo-1-penten-3-ol: is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a pentenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E,3R)-1-Iodo-1-penten-3-ol typically involves the iodination of a suitable precursor. One common method is the hydroiodination of 1-penten-3-ol, where iodine is added across the double bond in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1E,3R)-1-Iodo-1-penten-3-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of saturated alcohols.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Compounds with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
Chemistry: (1E,3R)-1-Iodo-1-penten-3-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated alcohols on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of (1E,3R)-1-Iodo-1-penten-3-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the reactivity and stability of the compound in different environments.
Comparaison Avec Des Composés Similaires
(1E,3R)-1-Bromo-1-penten-3-ol: Similar structure but with a bromine atom instead of iodine.
(1E,3R)-1-Chloro-1-penten-3-ol: Contains a chlorine atom instead of iodine.
(1E,3R)-1-Fluoro-1-penten-3-ol: Contains a fluorine atom instead of iodine.
Uniqueness: (1E,3R)-1-Iodo-1-penten-3-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly interesting for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C5H9IO |
|---|---|
Poids moléculaire |
212.03 g/mol |
Nom IUPAC |
(E)-1-iodopent-1-en-3-ol |
InChI |
InChI=1S/C5H9IO/c1-2-5(7)3-4-6/h3-5,7H,2H2,1H3/b4-3+ |
Clé InChI |
VAVSCVJYAOHETD-ONEGZZNKSA-N |
SMILES isomérique |
CCC(/C=C/I)O |
SMILES canonique |
CCC(C=CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3a-(Hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate](/img/structure/B15125351.png)
![2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid](/img/structure/B15125359.png)
![2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide](/img/structure/B15125362.png)
![14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol](/img/structure/B15125365.png)
![Butanoic acid, 2,2-dimethyl-,1,2,3,7,8,8a-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester,[1S-[1a,3a,7b,8b(2S*,4S*),8ab]]-](/img/structure/B15125372.png)
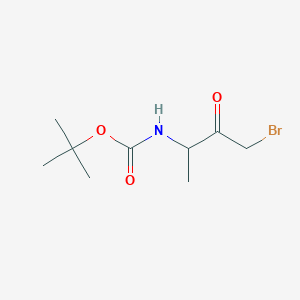
![4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one](/img/structure/B15125379.png)
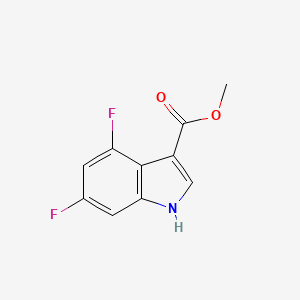
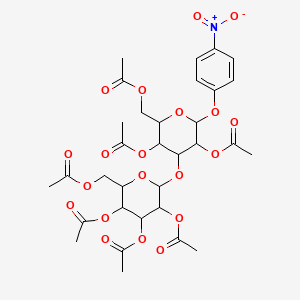
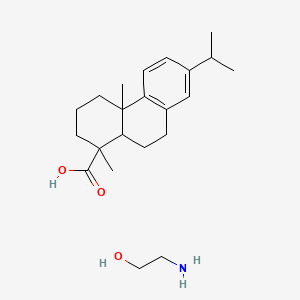
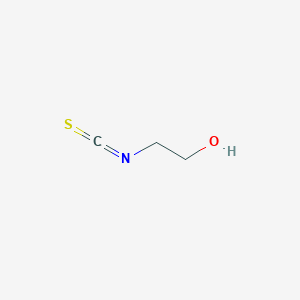
![3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15125440.png)
